4-Fluoro-6-formylpyridine-2-sulfonyl chloride
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Overview
Description
4-Fluoro-6-formylpyridine-2-sulfonyl chloride is a fluorinated pyridine derivative with the molecular formula C6H3ClFNO3S and a molecular weight of 223.61 g/mol This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a sulfonyl chloride group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-6-formylpyridine-2-sulfonyl chloride typically involves the introduction of fluorine and sulfonyl chloride groups onto a pyridine ring. One common method involves the treatment of a fluorinated pyridine precursor with sulfonyl chloride reagents under controlled conditions. For example, the commercially available 3,5-dichloro-2,4,6-trifluoropyridine can be treated with sodium methoxide to yield an intermediate, which is then subjected to further reactions to introduce the formyl and sulfonyl chloride groups .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize efficient fluorinating and sulfonylating reagents, along with optimized reaction conditions to achieve the desired product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-6-formylpyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, alcohols, and thiols.
Oxidizing Agents: Oxidation reactions may involve reagents like potassium permanganate or chromium trioxide.
Reducing Agents: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Carboxylic Acids and Alcohols: Resulting from oxidation and reduction of the formyl group.
Coupled Products: Formed through cross-coupling reactions with various aryl or alkyl groups.
Scientific Research Applications
4-Fluoro-6-formylpyridine-2-sulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Fluoro-6-formylpyridine-2-sulfonyl chloride involves its reactivity with various nucleophiles and electrophilesThe fluorine atom enhances the compound’s stability and lipophilicity, which can influence its interaction with biological targets and pathways .
Comparison with Similar Compounds
Similar Compounds
4-Fluoropyridine-2-sulfonyl chloride: Lacks the formyl group but shares similar reactivity due to the presence of the fluorine and sulfonyl chloride groups.
6-Formylpyridine-2-sulfonyl chloride: Lacks the fluorine atom but retains the formyl and sulfonyl chloride functionalities.
4-Chloro-6-formylpyridine-2-sulfonyl chloride: Contains a chlorine atom instead of fluorine, leading to different reactivity and properties.
Uniqueness
4-Fluoro-6-formylpyridine-2-sulfonyl chloride is unique due to the combination of fluorine, formyl, and sulfonyl chloride groups on the pyridine ring.
Properties
Molecular Formula |
C6H3ClFNO3S |
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Molecular Weight |
223.61 g/mol |
IUPAC Name |
4-fluoro-6-formylpyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H3ClFNO3S/c7-13(11,12)6-2-4(8)1-5(3-10)9-6/h1-3H |
InChI Key |
XALNJXKXNXTYQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)S(=O)(=O)Cl)F |
Origin of Product |
United States |
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